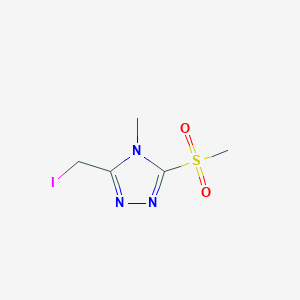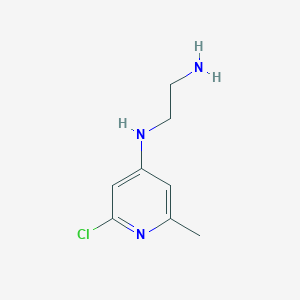
2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropyl group, a dichloropyrimidine moiety, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2,4-dichloro-5-nitropyrimidine with morpholine under basic conditions to yield 2,4-dichloro-6-morpholin-4-yl-pyrimidine.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with an appropriate alcohol, such as ethanol, under acidic or basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the cyclopropyl group, leading to the formation of reduced derivatives.
Substitution: The dichloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrimidine derivatives, cyclopropyl alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
2-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-methanol: Similar structure but with a methanol moiety instead of ethanol.
2-Cyclopropyl-2-(2,4-dichloro-6-piperidin-4-yl-pyrimidin-5-yloxy)-ethanol: Similar structure but with a piperidine ring instead of morpholine.
2-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-propanol: Similar structure but with a propanol moiety instead of ethanol.
Uniqueness: The uniqueness of 2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H17Cl2N3O3 |
|---|---|
分子量 |
334.20 g/mol |
IUPAC名 |
2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol |
InChI |
InChI=1S/C13H17Cl2N3O3/c14-11-10(21-9(7-19)8-1-2-8)12(17-13(15)16-11)18-3-5-20-6-4-18/h8-9,19H,1-7H2 |
InChIキー |
ICWVEZCBJLFDTF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(CO)OC2=C(N=C(N=C2Cl)Cl)N3CCOCC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(S)-N-(8-(2-Hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide](/img/structure/B8539332.png)
![Methyl 4-{[(4-chlorobenzoyl)amino]methyl}benzoate](/img/structure/B8539349.png)

![Tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8539361.png)


